molecular formula C11H21NO2S B13260426 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine CAS No. 1706457-05-7

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine

Cat. No.: B13260426
CAS No.: 1706457-05-7
M. Wt: 231.36 g/mol
InChI Key: WRGOZEXAFHVZMA-UHFFFAOYSA-N
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Description

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is a pyrrolidine derivative substituted with a cyclohexanesulfonylmethyl group. Pyrrolidine, a five-membered saturated nitrogen-containing ring, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The cyclohexanesulfonylmethyl substituent introduces both steric bulk and a polar sulfonyl group, which may enhance metabolic stability and influence solubility compared to simpler alkyl or aromatic substituents .

Properties

CAS No.

1706457-05-7

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

2-(cyclohexylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C11H21NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h10-12H,1-9H2

InChI Key

WRGOZEXAFHVZMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler pyrrolidine compounds .

Mechanism of Action

The mechanism of action of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biological pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include pyrrolidine derivatives with variations in the substituent type and position. Key examples are:

Compound Name Substituent Key Features CAS Number
2-[(Cyclohexanesulfonyl)methyl]pyrrolidine Cyclohexanesulfonylmethyl Bulky lipophilic cyclohexane + polar sulfonyl group; potential metabolic stability Not Provided
2-Cyclohexylpyrrolidine Cyclohexyl Lipophilic, no sulfonyl group; reduced polarity 367281-02-5
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine Phenyl-(methylsulfonylmethyl) Aromatic ring + sulfonyl group; potential π-π interactions 261924-61-2
α-Pyrrolidinophenones (e.g., 4-Methoxy-a-PVP) Phenyl ketone Keto group prone to metabolic reduction; higher reactivity Varies

Key Observations :

  • Electronic Effects : The sulfonyl group in the target compound is electron-withdrawing, likely reducing the basicity of the pyrrolidine nitrogen compared to 2-cyclohexylpyrrolidine, which has an electron-donating alkyl group .
  • Steric Hindrance : The cyclohexane ring imposes greater steric bulk than the phenyl group in 1-[3-(methylsulfonylmethyl)phenyl]pyrrolidine, which may limit binding to certain biological targets.

Metabolic Stability

  • Target Compound: The sulfonyl group is metabolically stable, resisting common oxidative pathways. This contrasts with α-pyrrolidinophenones (e.g., 4-Methoxy-a-PVP), where the keto group undergoes reduction to alcohols, and the pyrrolidine ring is oxidized to lactams .
  • Comparison to 2-Cyclohexylpyrrolidine : The lack of a sulfonyl group in 2-cyclohexylpyrrolidine may render it susceptible to cytochrome P450-mediated oxidation at the cyclohexyl or pyrrolidine moieties.

Pharmacological and Industrial Relevance

  • Drug Design: The sulfonyl group’s stability makes the target compound a candidate for prolonged-action pharmaceuticals, contrasting with α-pyrrolidinophenones, which are often associated with stimulant effects and shorter half-lives .
  • Material Science : The balance of lipophilicity and polarity could be advantageous in polymer or surfactant applications, differing from purely lipophilic analogs like 2-cyclohexylpyrrolidine.

Biological Activity

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a pyrrolidine ring and a cyclohexanesulfonyl group, which contribute to its unique properties and versatility in various applications, including drug development and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C10H17ClN2O2S
  • Molecular Weight : 250.76 g/mol
  • Functional Groups : Pyrrolidine ring, sulfonyl group

The hydrochloride form of this compound enhances its solubility in water, making it suitable for biological and pharmaceutical applications.

The biological activity of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to enzyme inhibition or modulation of their activity. The pyrrolidine ring enhances the binding affinity and specificity of the compound for its targets.

Notable Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Effects : Potentially protects cells from oxidative stress.
  • Anti-inflammatory Activity : May reduce inflammation through various pathways.
  • Neuropharmacological Effects : Investigated for its impact on neurological conditions.
  • Enzyme Inhibition : Specifically noted for inhibiting acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Case Studies and Research Findings

  • MDM2 Inhibition : A study highlighted the role of pyrrolidine derivatives as potent inhibitors of MDM2, a critical regulator in cancer pathways. Although not directly involving 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine, it underscores the potential of pyrrolidine-based compounds in cancer therapy .
  • Antibacterial Activity : Compounds similar to 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine have shown significant antibacterial actions against various strains, indicating potential applications in treating infections .
  • High-throughput Screening : Derivatives of this compound have been subjected to high-throughput screening against multiple biological targets, revealing promising results for drug discovery applications.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-[(Cyclohexanesulfonyl)methyl]pyrrolidineAntioxidant, anti-inflammatory, enzyme inhibitionUnique cyclohexanesulfonyl substitution
Pyrrolidine-2-oneAnticancer propertiesBasic pyrrolidine structure
ProlinolAntidepressant effectsHydroxyproline derivative

This comparison illustrates how 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine stands out due to its specific structural characteristics that enhance its biological activities.

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